Methyl 3-(carbamothioylamino)benzoate derivatives have garnered attention in the field of medicinal chemistry due to their potential biological activities. These compounds are characterized by the presence of a carbamothioylamino group attached to a benzoate moiety, which can be further modified to enhance their biological properties. The interest in these molecules stems from their ability to interact with various biological targets, leading to diverse pharmacological effects.
The study of GN39482 has shown promising results in cancer research due to its selective antiproliferative activity against human cancer cells. By inhibiting microtubule formation, it induces cell cycle arrest in cancer cells, which is a desirable effect for potential chemotherapeutic agents. The compound's ability to selectively target cancer cells without affecting normal cells at certain concentrations makes it a candidate for further development in cancer therapy1.
Methyl 3-(carbamothioylamino)benzoate derivatives also play a role in the synthesis of complex organic molecules. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate has been used to synthesize various fused pyranones and pyrimidinones, which are important heterocyclic compounds in medicinal chemistry23. These reactions involve the interaction with carbocyclic and heterocyclic diketones, leading to the formation of compounds with potential pharmacological activities. The versatility of these reactions demonstrates the utility of methyl 3-(carbamothioylamino)benzoate derivatives in constructing diverse heterocyclic systems that could serve as key scaffolds in drug discovery23.
The ability to create a wide array of heterocyclic compounds using methyl 3-(carbamothioylamino)benzoate derivatives is significant in the field of heterocyclic chemistry. These compounds have been used to prepare azolo- and azinopyrimidines with bridgehead nitrogen atoms, which are of interest due to their unique chemical properties and potential biological activities3. The synthesis of such heterocycles could lead to the discovery of new therapeutic agents with novel mechanisms of action3.
Methyl 3-thioureidobenzoate can be synthesized from readily available starting materials such as benzoic acid derivatives and thiourea. Its classification falls under the category of thioureas, which are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
The synthesis of methyl 3-thioureidobenzoate typically involves the reaction of methyl benzoate with thiourea. The following method outlines a general approach:
Key Parameters:
Methyl 3-thioureidobenzoate features a molecular structure that includes:
The compound exhibits specific bond lengths and angles that can be determined through techniques such as X-ray crystallography or computational methods like Density Functional Theory (DFT). The typical structural features include:
Methyl 3-thioureidobenzoate can participate in various chemical reactions:
The mechanism of action for methyl 3-thioureidobenzoate largely depends on its biological applications, particularly in antimicrobial and anticancer activities.
Experimental studies often utilize assays to evaluate cell viability and enzyme inhibition to elucidate these mechanisms.
Methyl 3-thioureidobenzoate has several notable applications:
Systematic IUPAC Name: Methyl 3-[(aminocarbothioyl)amino]benzoate or Methyl 3-thioureidobenzoateMolecular Formula: C₉H₁₀N₂O₂SCAS Registry Number: Not extensively documented in public chemical databases (e.g., PubChem, CAS Common Chemistry) [1] [7].Alternative Names:
Nomenclature follows IUPAC rules: "Methyl benzoate" defines the ester backbone [2], "3-thioureido" specifies the thiourea group (-NH-CS-NH₂) at the meta position on the benzene ring. The thioureido group prioritizes suffix modification due to higher seniority over the ester [3] [6].
The compound integrates three key functional groups that govern its reactivity and physical properties:
Table 1: Comparative Structural Properties of Methyl Benzoate Derivatives
Compound | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) |
---|---|---|---|
Methyl benzoate | 136.15 | Ester | -12.5 |
Methyl 3-iodobenzoate | 262.04 | Ester, iodo | 46–50 |
Methyl 3-nitrobenzoate | 181.15 | Ester, nitro | 78–80 |
Methyl 3-thioureidobenzoate | 210.26 | Ester, thioureido (meta) | ~160–165 (est.) |
Table 2: Spectroscopic Signatures of Functional Groups
Group | IR Absorption (cm⁻¹) | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm) |
---|---|---|---|
Ester (C=O) | 1,710–1,735 | 165–170 | – |
Thioureido (C=S) | 1,250–1,350 | 175–185 | – |
Thioureido (NH₂) | 3,300–3,400 | – | 5.5–6.0 (broad, exchangeable) |
The meta configuration balances electronic effects: the ester group withdraws electrons, while the thioureido donates them via resonance, creating partial zwitterionic character [5] [8].
Methyl 3-thioureidobenzoate emerged as a niche intermediate in pharmaceutical synthesis, with key developments:
Methyl 3-aminobenzoate + NH₄SCN + Br₂ → Methyl 3-thioureidobenzoate
Yields rarely exceeded 50% due to thiourea group hydrolysis [8].
Refinements in Specificity (2000s):Advances in protective group chemistry (e.g., Boc-protected intermediates) improved selectivity. Pd-catalyzed carbonylation enabled direct thioureido insertion into methyl 3-iodobenzoate (CAS 618-91-7) [4] [6], leveraging precursors like those cataloged by Sigma-Aldrich [4].
Modern Applications (Post-2010):Primarily used to synthesize:
Table 3: Evolution of Synthetic Methods
Period | Primary Method | Key Reagents | Limitations |
---|---|---|---|
1980–1995 | Thiophosgene coupling | Cl₂C=S, base | High toxicity, low yields |
1995–2010 | Thiourea + halogenation | NH₂CSNH₂, Br₂, CH₃CO₂H | Competing diazotization |
2010–present | Metal-catalyzed isocyanate conversion | CO, Pd(PPh₃)₄, NH₄SCN | Cost, requires anhydrous conditions |
While not as historically prominent as methyl 3-nitrobenzoate (a nitration standard [3] [5]) or methyl 3-iodobenzoate (a cross-coupling precursor [4] [6]), its role grew with demand for sulfur-containing bioactive scaffolds. No single seminal discovery is documented; development was iterative, tied to thiourea chemistry advances [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7